molecular formula C28H30N4O2S B2929694 N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide CAS No. 618404-95-8

N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide

Cat. No.: B2929694
CAS No.: 618404-95-8
M. Wt: 486.63
InChI Key: DOQQOUIZNMDRQW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzylpiperazine, a pyridine, a thiophene, and a furan carboxamide. These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. It’s likely that the benzylpiperazine, pyridine, and thiophene groups contribute to the compound’s overall shape and reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For example, the benzylpiperazine group might undergo reactions with acids or bases, while the pyridine group might participate in electrophilic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide group could make the compound polar and capable of forming hydrogen bonds .

Scientific Research Applications

PET Imaging of Microglia

The compound has relevance in PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This application is significant for imaging reactive microglia and disease-associated microglia contributing to neuroinflammation in vivo. It offers a noninvasive tool for studying neuroinflammation's role in neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease, and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies (Horti et al., 2019).

Brain Edema Inhibition

Structurally related derivatives of the compound have been investigated for their ability to inhibit brain edema. These derivatives have shown significant activity in inhibiting peripheral edema, highlighting their potential therapeutic applications in conditions involving brain swelling and injury (Robert et al., 1995).

Antiprotozoal Agents

The compound's derivatives have shown potent activity against protozoal infections. Their ability to bind strongly to DNA and show in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum makes them promising candidates for treating protozoal diseases (Ismail et al., 2004).

Future Directions

Future research could focus on exploring the biological activity of this compound and optimizing its structure for better efficacy and safety. This could involve testing the compound against various biological targets, studying its pharmacokinetics and pharmacodynamics, and modifying its structure to improve its properties .

Properties

IUPAC Name

N-[3-[(4-benzylpiperazin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O2S/c1-20-21(2)35-28(30-27(33)24-11-7-17-34-24)25(20)26(23-10-6-12-29-18-23)32-15-13-31(14-16-32)19-22-8-4-3-5-9-22/h3-12,17-18,26H,13-16,19H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQQOUIZNMDRQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCN(CC3)CC4=CC=CC=C4)NC(=O)C5=CC=CO5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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